molecular formula C12H6ClF3N4OS B2936895 5-chloro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide CAS No. 2034449-19-7

5-chloro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide

Cat. No. B2936895
CAS RN: 2034449-19-7
M. Wt: 346.71
InChI Key: ATLCXQMUUJRKAN-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide” is a member of the pyrazolo[1,5-a]pyrimidine family . These compounds are known for their significant impact in medicinal chemistry and material science due to their photophysical properties . They have been used in the synthesis of novel CDK2 inhibitors, which are appealing targets for cancer treatment .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various pathways for preparation and post-functionalization . A family of these compounds was synthesized using a two-step synthesis sequence starting from the appropriate methyl ketone . The synthetic route of the target compounds involved using 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine as the starting material .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation, reduction, and acylation . The reactions improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their structural variants . The dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .

Scientific Research Applications

Anticancer Activity

Thiophene-2-carboxamide derivatives have been synthesized and studied for their anticancer activity. In silico docking studies have been conducted to understand their potential interactions with cancer targets .

Pharmacological Applications

Thiophene derivatives are widely used as building blocks in drug design due to their diverse pharmacological applications. They are known to form reactive metabolites that can lead to the development of new drug molecules .

Synthesis Strategies

Recent strategies in the synthesis of thiophene derivatives include condensation reactions under basic conditions, such as Fiesselmann synthesis, which generates 3-hydroxy-2-thiophene carboxylic derivatives .

Antioxidant Activity

Some thiophene-2-carboxamide derivatives have shown increased antioxidant activity, comparable to reference antioxidants like ascorbic acid. This makes them interesting candidates for further research in oxidative stress-related conditions .

Antimicrobial Agent

Thiophene derivatives have been proven to show high antimicrobial activity against various microbial infections. Different approaches have been made to discover the most active thiophene derivatives as antimicrobial agents .

Future Directions

The future directions for research on these compounds could involve the development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . Further investigations could also focus on the potential applications of these compounds in material science due to their significant photophysical properties .

properties

IUPAC Name

5-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N4OS/c13-9-2-1-7(22-9)11(21)18-6-4-17-10-3-8(12(14,15)16)19-20(10)5-6/h1-5H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLCXQMUUJRKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide

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